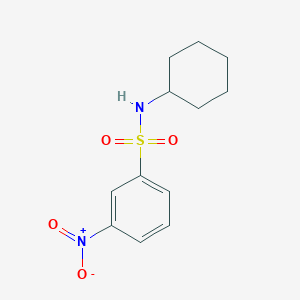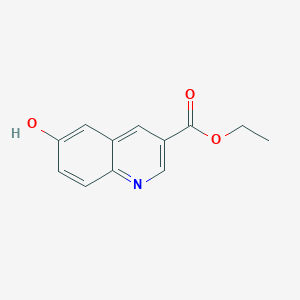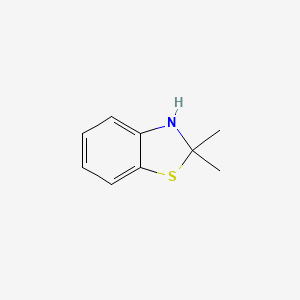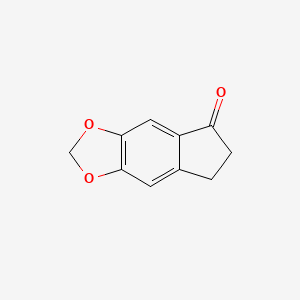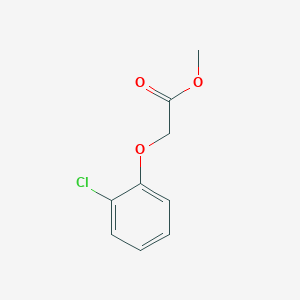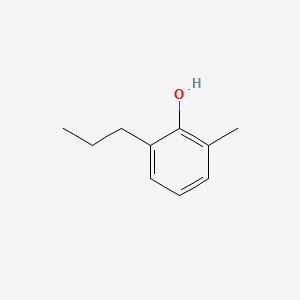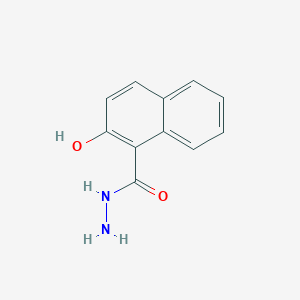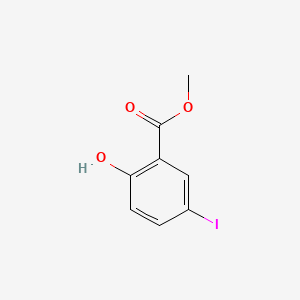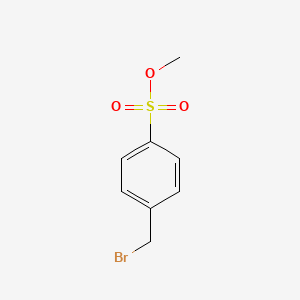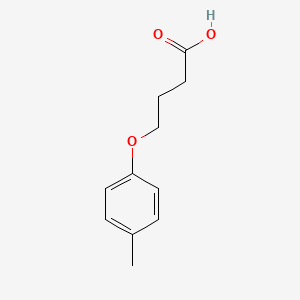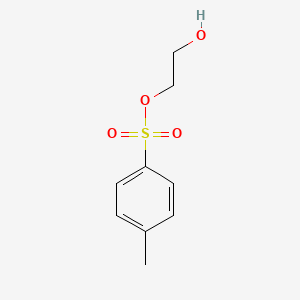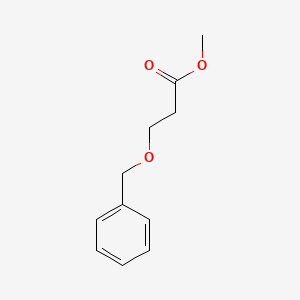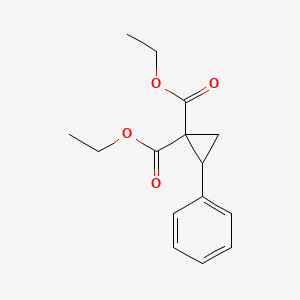
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
Vue d'ensemble
Description
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is a chemical compound with the molecular formula C15H18O4 . It has a molecular weight of 262.308 g/mol .
Synthesis Analysis
The synthesis of Diethyl 2-phenylcyclopropane-1,1-dicarboxylate involves the reaction of alfa,alfa-dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc . This reaction gives dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate as a single geometrical isomer . Another synthesis method involves the reaction of Styrene and DIETHYL DIBROMOMALONATE .Molecular Structure Analysis
The molecular structure of Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is represented by the linear formula C15H18O4 .Physical And Chemical Properties Analysis
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate has a molecular weight of 262.306 g/mol . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved sources.Applications De Recherche Scientifique
Synthesis of Substituted Tetrahydronaphthalenes
The compound has been used in the synthesis of substituted tetrahydronaphthalenes . The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes and TaCl5 in 1,2-dichloroethane at 23 °C for 24 hours after hydrolysis gives substituted 4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylates in good yield .
Ring-Opening Polymerization
Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids has been reported . The obtained polymers show higher glass transition temperatures and better solubilities than the 1,7-addition polymer .
Organic Synthesis
The compound is used in organic synthesis to assemble various carbo- and heterocyclic compounds, including natural compounds and their analogs .
Production of Polysubstituted Tetrahydrofurans
The (3 + 2) cycloaddition of donor–acceptor cyclopropanes with aldehydes is a promising synthetic strategy that has been widely used to produce polysubstituted tetrahydrofurans .
Research Chemical
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is provided by chemical suppliers like Sigma-Aldrich as a research chemical . It is used by researchers in various fields of study.
Reactions with Aromatic Aldehydes
The compound has been found to react with aromatic aldehydes, yielding chlorinated tetrahydronaphthalenes with a cis arrangement of the aryl and chlorine substituents in the cyclohexene moiety .
Safety And Hazards
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is classified as a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Propriétés
IUPAC Name |
diethyl 2-phenylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-3-18-13(16)15(14(17)19-4-2)10-12(15)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBJDWXTNYIAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293266 | |
| Record name | diethyl 2-phenyl-1,1-cyclopropanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | |
CAS RN |
3092-20-4 | |
| Record name | NSC88160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-phenyl-1,1-cyclopropanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)

